6-Trifluoromethyl-pyrazin-2-ol

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

6-Trifluoromethyl-pyrazin-2-ol (CAS 1261811-67-9, IUPAC: 6-(trifluoromethyl)-1H-pyrazin-2-one) is a fluorinated heterocyclic building block with the molecular formula C5H3F3N2O and a molecular weight of 164.09 g/mol. It features a pyrazine ring substituted with a hydroxyl group at the 2-position and a trifluoromethyl (-CF3) group at the 6-position.

Molecular Formula C5H3F3N2O
Molecular Weight 164.09 g/mol
CAS No. 1261811-67-9
Cat. No. B3365812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Trifluoromethyl-pyrazin-2-ol
CAS1261811-67-9
Molecular FormulaC5H3F3N2O
Molecular Weight164.09 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)C=N1)C(F)(F)F
InChIInChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-2-4(11)10-3/h1-2H,(H,10,11)
InChIKeyRAKPQZDGROUDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Trifluoromethyl-pyrazin-2-ol (CAS 1261811-67-9): Chemical Identity and Sourcing Profile


6-Trifluoromethyl-pyrazin-2-ol (CAS 1261811-67-9, IUPAC: 6-(trifluoromethyl)-1H-pyrazin-2-one) is a fluorinated heterocyclic building block with the molecular formula C5H3F3N2O and a molecular weight of 164.09 g/mol . It features a pyrazine ring substituted with a hydroxyl group at the 2-position and a trifluoromethyl (-CF3) group at the 6-position. The compound exists as the 1,2-dihydropyrazin-2-one tautomer and is supplied as a solid with a typical purity of 95% . The strong electron-withdrawing -CF3 group and the hydrogen-bonding capacity of the hydroxyl/keto moiety make this scaffold a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor design .

Why Generic Substitution of 6-Trifluoromethyl-pyrazin-2-ol Is Not Advisable Without Quantitative Justification


The trifluoromethyl group's position on the pyrazine ring profoundly modulates the compound's physicochemical properties, including acidity, lipophilicity, and hydrogen-bonding capacity, in a regioisomer-dependent manner . The 6-CF3 isomer exhibits a predicted pKa of ~9.32, which is approximately 0.96 log units more acidic than the 5-CF3 isomer (pKa ~10.28) [1]. This pKa difference reflects distinct electron-withdrawing effects and tautomeric equilibria that can govern key interactions in biological systems, such as kinase hinge-region hydrogen bonding . Additionally, the 6-CF3 isomer displays a LogP of ~0.09, significantly more hydrophilic than the 5-CF3 isomer (LogP ~1.09) , impacting membrane permeability and solubility. These quantifiable differences in acidity and lipophilicity mean that in-class analogs cannot be arbitrarily interchanged without risking altered pharmacokinetic or target-engagement profiles.

Quantitative Evidence Guide: Head-to-Head Differentiation Data for 6-Trifluoromethyl-pyrazin-2-ol


Regioisomeric Acidity Differentiation: 6-CF3 vs. 5-CF3 Pyrazin-2-ol

The predicted acid dissociation constant (pKa) of 6-Trifluoromethyl-pyrazin-2-ol is 9.32±0.40, compared to 10.28 for 5-(Trifluoromethyl)pyrazin-2-ol (CAS 134510-03-5) [1]. This 0.96 log unit increase in acidity arises because the CF3 group at the 6-position is positioned para to the ring nitrogen that participates in the tautomeric equilibrium, exerting a stronger electron-withdrawing inductive effect on the hydroxyl/keto moiety than substitution at the 5-position . By contrast, unsubstituted pyrazin-2-ol has a predicted pKa of 10.90, and 6-chloropyrazin-2-ol has a predicted pKa of 8.90±0.40 [2].

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Lipophilicity and Predicted Membrane Permeability: 6-CF3 vs. 5-CF3 Pyrazin-2-ol

The predicted LogP (octanol/water partition coefficient) of 6-Trifluoromethyl-pyrazin-2-ol is 0.093, significantly lower than the 1.092 value reported for 5-(Trifluoromethyl)pyrazin-2-ol [1]. The difference of approximately 1.0 log unit indicates that the 6-isomer is substantially more hydrophilic. The 6-CF3 isomer's LogP is also below that of 6-chloropyrazin-2-ol (LogP 0.59), suggesting that the CF3 group at the 6-position uniquely combines strong electron withdrawal (lowering pKa) with limited lipophilicity enhancement compared to halogenated analogs . Unsubstituted pyrazin-2-ol has a LogP of -0.17, demonstrating that both CF3 isomers increase lipophilicity relative to the parent scaffold [2].

ADME Prediction Lipophilicity Tuning Drug Design

GHS Hazard Profile and Safe Handling Differentiation: 6-CF3 vs. 5-CF3 Pyrazin-2-ol

The 6-Trifluoromethyl-pyrazin-2-ol carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with a Warning signal word . In contrast, 5-Trifluoromethyl-pyrazin-2-ol is classified only with H302 and H315 according to PubChem GHS data [1]. The presence of H319 and H335 for the 6-isomer indicates a broader irritation potential, requiring additional personal protective equipment (eye protection, respiratory protection) during handling compared to the 5-isomer. Both compounds share the H302 acute oral toxicity warning.

Laboratory Safety Procurement Risk Assessment

Predicted Density and Structural Compactness Compared to Halogenated Analogs

The predicted density of 6-Trifluoromethyl-pyrazin-2-ol is 1.55±0.1 g/cm³, which is identical to 6-chloropyrazin-2-ol (1.55±0.1 g/cm³) . This represents a significant increase over unsubstituted pyrazin-2-ol (1.3±0.1 g/cm³), reflecting the additional mass of the trifluoromethyl group . The comparable density to the chloro analog, despite the larger size of CF3 versus Cl, suggests more efficient crystal packing for the fluorinated compound. The Fsp3 (fraction of sp3-hybridized carbons) for the 6-CF3 compound is 0.2, indicating a predominantly planar, aromatic structure with limited conformational flexibility .

Physicochemical Characterization Formulation Material Science

Synthetic Utility as a Kinase Inhibitor Scaffold: Class-Level Evidence

Trifluoromethyl-substituted pyrazin-2-ols are recognized as privileged scaffolds in kinase inhibitor design. The 6-trifluoromethyl substitution pattern places the electron-withdrawing CF3 group para to the pyrazine N4 nitrogen, modulating the hydrogen-bond acceptor capacity of the pyrazinone oxygen for kinase hinge-region binding . 6-(Trifluoromethyl)pyrazine-2-carboxylic acid, a direct oxidation derivative, has demonstrated inhibitory activity against tyrosine kinases . The 5-CF3 isomer is also documented in the synthesis of PI3K and mTOR inhibitors . However, direct comparative biochemical IC50 data for the 6-CF3 versus 5-CF3 isomers in the same kinase assay were not identified in the public domain at the time of this analysis. Users are advised to request proprietary screening data from suppliers or conduct in-house head-to-head profiling.

Kinase Inhibitor Design Medicinal Chemistry Scaffold Optimization

Application Scenarios for 6-Trifluoromethyl-pyrazin-2-ol in Medicinal Chemistry and Chemical Biology


Lead Optimization Programs Requiring Increased Scaffold Acidity

When a medicinal chemistry program requires a pyrazin-2-ol scaffold with enhanced acidity to improve solubility at physiological pH or to strengthen hydrogen-bond donor interactions with a target protein, the 6-CF3 isomer (pKa ~9.32) should be prioritized over the 5-CF3 isomer (pKa ~10.28) and over unsubstituted pyrazin-2-ol (pKa ~10.90) . The 0.96–1.58 log unit acidity increase can shift the ionization equilibrium meaningfully, potentially increasing the fraction of deprotonated species at pH 7.4 from ~0.1% (5-CF3) to ~1.2% (6-CF3), an order-of-magnitude difference.

Kinase Hinge-Binder Design Requiring Lower Lipophilicity

In kinase inhibitor programs where maintaining low LogP is critical for avoiding CYP450 inhibition, hERG liability, or high plasma protein binding, the 6-CF3 isomer (LogP ~0.09) provides a distinct advantage over the 5-CF3 isomer (LogP ~1.09) . The ~1.0 log unit lower lipophilicity, combined with the preserved electron-withdrawing capacity of the CF3 group, allows the pyrazinone oxygen to serve as a potent hinge-region hydrogen-bond acceptor without introducing excessive hydrophobicity.

Synthesis of 6-Substituted Pyrazine Libraries via Electrophilic or Nucleophilic Chemistry

The 6-position CF3 group directs electrophilic substitution to specific positions on the pyrazine ring owing to its strong electron-withdrawing effect, enabling regioselective functionalization that differs from the 5-CF3 or unsubstituted analogs . The hydroxyl group at the 2-position can be converted to a leaving group (e.g., triflate or halide) for cross-coupling reactions, making this compound a versatile entry point for parallel library synthesis.

In Vitro ADME Profiling of Regioisomeric Matched Pairs

For drug metabolism and pharmacokinetics (DMPK) scientists conducting matched molecular pair analysis, the 6-CF3 and 5-CF3 isomers represent an ideal pair for isolating the effect of CF3 position on microsomal clearance, permeability, and plasma protein binding . The documented 1.0 LogP unit difference and 0.96 pKa unit difference provide a strong physicochemical rationale for expecting differential ADME outcomes that can guide fragment-to-lead optimization.

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